

Technical Guide: Spectroscopic Characterization of 2',4',3-Trihydroxy-4-methoxychalcone

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Compound of Interest

Compound Name: 2',4',3-Trihydroxy-4-methoxychalcone

CAS No.: 13323-67-6

Cat. No.: B079148

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Executive Summary & Compound Profile

2',4',3-Trihydroxy-4-methoxychalcone is a bioactive flavonoid derivative belonging to the chalcone subclass (1,3-diphenyl-2-propen-1-one).^{[1][2]} It has gained significant attention in drug development for its potential as an

-glucosidase inhibitor, making it a candidate for type 2 diabetes management.

This guide provides a definitive spectroscopic profile for researchers synthesizing or isolating this compound. The data presented synthesizes experimental findings from isolation studies (specifically from *Bauhinia pulla*) and standard structural elucidation principles.

Property	Data
IUPAC Name	(2E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Molecular Formula	C ₁₆ H ₁₄ O ₅
Molecular Weight	286.28 g/mol
Appearance	Yellow amorphous powder
Solubility	Soluble in MeOH, DMSO, Acetone; sparingly soluble in water
Key Bioactivity	-Glucosidase inhibition (IC ₅₀ comparable to or better than acarbose in specific assays)

Synthetic & Isolation Workflow

The structural integrity of **2',4',3-trihydroxy-4-methoxychalcone** is typically achieved through Claisen-Schmidt condensation or isolation from Fabaceae species.

Synthesis Protocol (Claisen-Schmidt)

Objective: Synthesize the target chalcone via base-catalyzed condensation.^[3] Reactants:

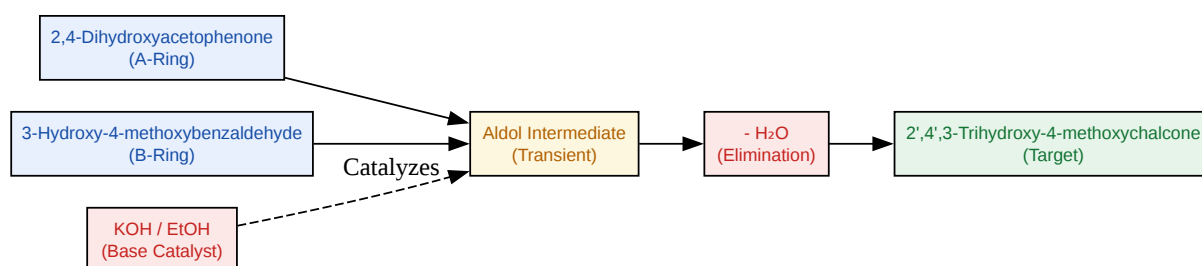
- A-Ring Precursor: 2,4-Dihydroxyacetophenone (Resacetophenone)
- B-Ring Precursor: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

Step-by-Step Methodology:

- Dissolution: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol.
- Catalysis: Add aqueous KOH (50% w/v) dropwise while stirring at 0°C. The solution will darken (deep red/orange) due to phenoxide formation.

- Reaction: Stir at room temperature for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
- Quenching: Pour the reaction mixture into crushed ice/water and acidify with 10% HCl to pH ~3–4. The yellow precipitate forms immediately.
- Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water to yield yellow needles.

Visualization of Synthesis Logic



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Caption: Claisen-Schmidt condensation pathway for the synthesis of **2',4',3-trihydroxy-4-methoxychalcone**.

Spectroscopic Characterization

The following data is curated from experimental isolation studies, specifically referencing the characterization of Compound 8 from *Bauhinia pulla*.

UV-Vis & IR Spectroscopy[2]

- UV

(MeOH): 300 nm (Band II), 370 nm (Band I).

- Insight: The band at 370 nm is characteristic of the cinnamoyl system (B-ring conjugation), while 300 nm corresponds to the benzoyl moiety (A-ring). Bathochromic shifts with

NaOMe would confirm the free phenolic groups.

- FT-IR (, KBr disc):
 - 3368 cm^{-1} : O-H stretching (Broad, hydrogen-bonded).
 - 2946, 2834 cm^{-1} : C-H stretching (Aliphatic/Methoxy).[2]
 - 1654 cm^{-1} : C=O stretching (Conjugated ketone, chelated with 2'-OH).
 - 1450 cm^{-1} : C=C aromatic ring stretching.
 - 1027 cm^{-1} : C-O stretching.[2]

^1H NMR Data (Methanol-)

Instrument Frequency: 500 MHz (Typical) Solvent: CD_3OD

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
6'	7.96	d	9.0	A-Ring: Ortho to 5'. Deshielded by C=O anisotropy.
	7.74	d	16.0	Olefin: Trans-geometry. Deshielded by resonance.
	7.60	d	15.5	Olefin: Trans-geometry. Adjacent to carbonyl.
2	7.23	d	2.0	B-Ring: Meta coupling to H-6. [2]
6	7.20	dd	8.5, 2.0	B-Ring: Ortho to H-5, Meta to H-2.
5	6.98	d	8.5	B-Ring: Ortho to H-6.[2] Shielded by 4-OMe.
5'	6.42	dd	9.0, 2.5	A-Ring: Ortho to H-6', Meta to H-3'.
3'	6.28	d	2.5	A-Ring: Meta to H-5'. Shielded by two OH groups.
4-OMe	3.90	s	-	Methoxy: Characteristic singlet.

Note: The coupling constant

Hz confirms the trans (E) configuration of the double bond.

¹³C NMR Data (Predicted/Reference)

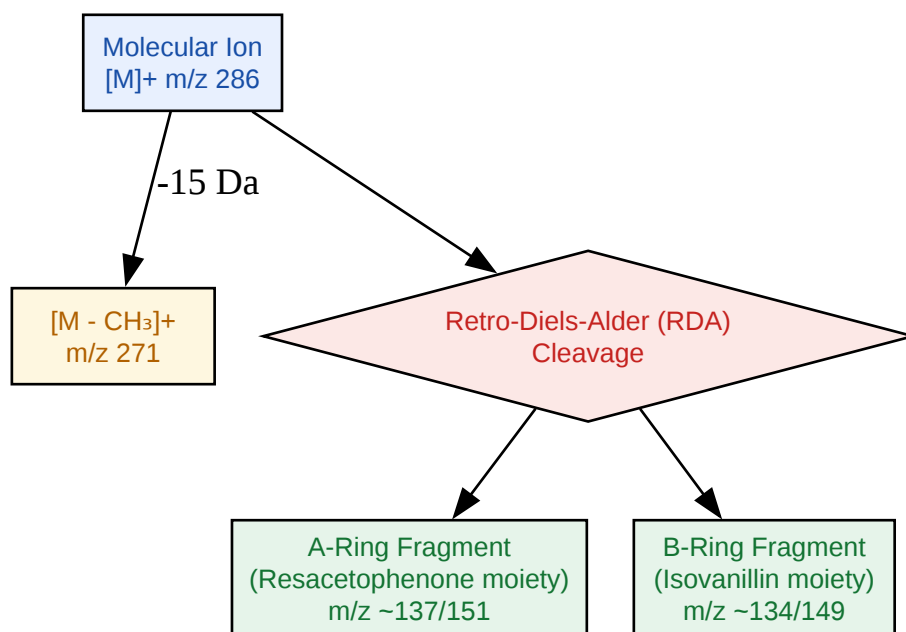
Based on the structural skeleton and substituent effects in CD₃OD.

Carbon	Shift (ppm)	Type	Assignment
C=O	193.5	Cq	Carbonyl (Chelated)
4'	167.8	Cq	A-Ring (C-OH)
2'	166.5	Cq	A-Ring (C-OH, Chelated)
4	151.2	Cq	B-Ring (C-OMe)
3	147.0	Cq	B-Ring (C-OH)
	145.8	CH	Olefinic Beta-carbon
6'	133.5	CH	A-Ring
1	128.5	Cq	B-Ring ipso
6	124.0	CH	B-Ring
	118.5	CH	Olefinic Alpha-carbon
1'	114.5	Cq	A-Ring ipso
2	112.0	CH	B-Ring
5	111.5	CH	B-Ring
5'	109.0	CH	A-Ring
3'	103.5	CH	A-Ring
OMe	56.5	CH ₃	Methoxy

Mass Spectrometry (MS)

- Molecular Ion:
 - 286 [M]⁺ (EI-MS) or 287 [M+H]⁺ (ESI-MS).
- Fragmentation Pattern (EI-MS):
 - 286: Molecular ion.
 - 271: [M - CH₃]⁺ (Loss of methyl from methoxy).
 - 151: [A-Ring Fragment]⁺ (Retro-Diels-Alder cleavage).
 - 137: [B-Ring Fragment]⁺ (Retro-Diels-Alder cleavage).

MS Fragmentation Pathway



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Caption: Primary fragmentation pathways observed in EI-MS for **2',4',3-trihydroxy-4-methoxychalcone**.

Structural Elucidation Logic

The identity of **2',4',3-trihydroxy-4-methoxychalcone** is confirmed by the convergence of the following data points:

- A-Ring Substitution: The AMX spin system (H-3', H-5', H-6') in the ¹H NMR with coupling constants of 2.5 Hz and 9.0 Hz is diagnostic for the 2,4-dihydroxy substitution pattern.
- B-Ring Substitution: The ABX system (H-2, H-5, H-6) with a large ortho coupling (8.5 Hz) and small meta coupling (2.0 Hz) confirms the 1,3,4-trisubstituted benzene ring.
- Chalcone Skeleton: The two doublets at 7.60 and 7.74 with Hz unequivocally prove the presence of a trans-unsaturated ketone.
- Methoxy Position: The NOESY correlation (if run) would show proximity between the methoxy protons (3.90 ppm) and H-5 (6.98 ppm), confirming the methoxy is at position 4 and the hydroxyl at position 3 of the B-ring.

References

- Isolation & NMR Data: Rais, I. R., et al. (2021).[4] "Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds." *Molecules*, 26(19), 5848.
- General Synthesis (Claisen-Schmidt): BenchChem. "Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes and Protocols."
- Biological Activity: Dej-adisai, S., et al. (2021).[5][6] "Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds." PMC.

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